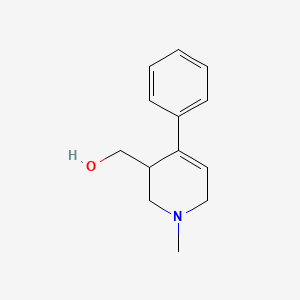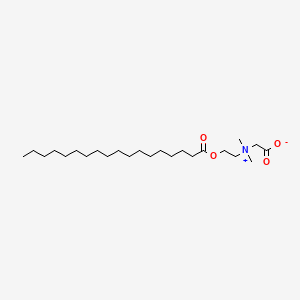
2,2',3,4-Tetrachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,3,4-Tetrachlorodiphenyl ether: is a chemical compound belonging to the class of polychlorinated diphenyl ethers. These compounds are known for their structural similarity to polychlorinated biphenyls, both of which are toxic polyhalogenated compounds. The compound is characterized by the presence of four chlorine atoms attached to the diphenyl ether structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The most common method for preparing ethers, including 2,2’,3,4-Tetrachlorodiphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride .
Industrial Production Methods: Industrial production of 2,2’,3,4-Tetrachlorodiphenyl ether may involve the chlorination of diphenyl ether under controlled conditions to achieve the desired substitution pattern. The reaction conditions, such as temperature, solvent, and the presence of catalysts, are optimized to maximize yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2’,3,4-Tetrachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated phenols and other oxidation products.
Reduction: Reduction reactions can lead to the removal of chlorine atoms, forming less chlorinated diphenyl ethers.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce less chlorinated diphenyl ethers.
Aplicaciones Científicas De Investigación
2,2’,3,4-Tetrachlorodiphenyl ether has several scientific research applications:
Environmental Studies: It is studied for its persistence and toxicity in the environment, particularly in soil and water.
Toxicology: Research focuses on its potential health effects, including neurotoxicity, immunotoxicity, and carcinogenicity.
Biodegradation: Studies investigate the biodegradation pathways and the role of microorganisms in breaking down the compound.
Mecanismo De Acción
The mechanism by which 2,2’,3,4-Tetrachlorodiphenyl ether exerts its effects involves interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). This interaction can lead to the activation of various signaling pathways, resulting in toxic responses similar to those caused by polychlorinated biphenyls .
Comparación Con Compuestos Similares
- 2,2’,4,4’-Tetrachlorodiphenyl ether
- 2,3,3’,4’-Tetrachlorodiphenyl ether
- 2,3,4,4’-Tetrachlorodiphenyl ether
Uniqueness: 2,2’,3,4-Tetrachlorodiphenyl ether is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different toxicological profiles and environmental persistence .
Propiedades
Número CAS |
220002-37-9 |
|---|---|
Fórmula molecular |
C12H6Cl4O |
Peso molecular |
308.0 g/mol |
Nombre IUPAC |
1,2,3-trichloro-4-(2-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H6Cl4O/c13-7-3-1-2-4-9(7)17-10-6-5-8(14)11(15)12(10)16/h1-6H |
Clave InChI |
VTTDWGUAWMLHPR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)OC2=C(C(=C(C=C2)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[2-(4-Carboxy-2-chlorophenoxy)ethoxy]-3,5-dichlorobenzoic acid](/img/structure/B15178893.png)










